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2-Methyl-2'-deoxyadenosine - 110952-90-4

2-Methyl-2'-deoxyadenosine

Catalog Number: EVT-3349528
CAS Number: 110952-90-4
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Methyl-2'-deoxyadenosine is a modified nucleoside derived from adenosine, characterized by the addition of a methyl group at the 2-position of the deoxyribose sugar. This compound is of significant interest in biochemical research and pharmaceutical applications due to its structural similarity to natural nucleosides, which allows it to interact with biological systems while providing unique properties.

Source and Classification

The chemical formula for 2-Methyl-2'-deoxyadenosine is C11H15N5O3C_{11}H_{15}N_{5}O_{3} with a molecular weight of 265.27 g/mol. It is classified as a nucleoside, specifically a purine nucleoside, which includes other compounds like adenosine and guanosine. The compound is also indexed under the CAS number 110952-90-4, making it identifiable in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methyl-2'-deoxyadenosine can be achieved through several methods. One notable approach involves the use of trimethylaluminum and 2-iodo-2'-deoxyadenosine as starting materials. The reaction occurs in two main stages:

  1. Stage One: The initial reaction involves heating 2-iodo-9-(2-deoxy-β-D-ribofuranosyl)adenine with ammonium sulfate and hexamethyl-disilazane at approximately 40°C for about 20 minutes.
  2. Stage Two: This stage involves the reaction of trimethylaluminum with tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran or toluene at 60°C under an inert atmosphere, leading to the formation of 2-Methyl-2'-deoxyadenosine with a yield of around 70% .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Methyl-2'-deoxyadenosine features a deoxyribose sugar linked to a purine base (adenine) with a methyl group at the second carbon position of the sugar moiety. This modification affects its biochemical properties and interactions.

Key structural data include:

  • Molecular Formula: C11H15N5O3C_{11}H_{15}N_{5}O_{3}
  • Molecular Weight: 265.27 g/mol
  • CAS Number: 110952-90-4
Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of 2-Methyl-2'-deoxyadenosine is similar to that of other nucleosides, participating in various biochemical reactions such as phosphorylation, glycosylation, and interactions with enzymes involved in nucleic acid metabolism. It can undergo methylation or other modifications, which can alter its reactivity and interaction with biological targets.

One specific reaction pathway involves the alkylation of ribonucleosides using methyl iodide in an alkaline medium, which can be adapted for synthesizing derivatives like 2-Methyl-2'-deoxyadenosine .

Mechanism of Action

Process and Data

The mechanism of action for 2-Methyl-2'-deoxyadenosine primarily revolves around its incorporation into nucleic acids. Once integrated into DNA or RNA, it can influence replication and transcription processes due to its structural similarity to natural nucleotides. This incorporation can lead to altered gene expression profiles or interfere with normal cellular functions.

In therapeutic contexts, similar compounds have been shown to exhibit cytotoxic effects against certain cancer cells by disrupting normal nucleotide metabolism and DNA synthesis pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Methyl-2'-deoxyadenosine include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can participate in typical nucleophilic substitution reactions due to the presence of reactive functional groups.

Relevant data indicate that modifications at the methyl group position can significantly influence its biological activity and stability.

Applications

Scientific Uses

2-Methyl-2'-deoxyadenosine has several applications in scientific research:

  1. Biochemical Research: Used as a tool for studying nucleic acid structure-function relationships.
  2. Therapeutic Development: Investigated for potential applications in cancer therapy due to its ability to interfere with DNA synthesis.
  3. Nucleotide Analog Studies: Serves as a model compound for exploring modifications in nucleotide analogs that can enhance drug efficacy or reduce toxicity.
Synthesis and Biosynthetic Pathways of 2-Methyl-2'-deoxyadenosine

2-Methyl-2'-deoxyadenosine (m6dA) is an epigenetically significant DNA modification where a methyl group is added to the N6 position of deoxyadenosine. Its biosynthesis involves specialized enzymatic pathways that differ fundamentally between prokaryotes and eukaryotes, reflecting divergent biological functions in gene regulation and cellular processes.

Enzymatic Methylation Mechanisms in DNA Modification

The biosynthesis of m6dA is catalyzed by adenine-specific DNA methyltransferases (MTases). These enzymes transfer a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the exocyclic amino group (N6) of adenine within DNA strands. The reaction proceeds through a covalent intermediate where the target adenine base flips out of the DNA helix to access the enzyme’s catalytic pocket. Key catalytic motifs include the NPPY sequence, which facilitates adenine recognition and methyl transfer through transient covalent bonding [5] [9].

Bacterial MTases like RlmN and Cfr exhibit stringent regioselectivity: RlmN methylates adenosine at the C2 position, while Cfr catalyzes methylation at C8, yielding 2-methyladenosine or 8-methyladenosine, respectively. These products are distinguishable via high-performance liquid chromatography (HPLC), with retention times of 30 minutes for 2-methyladenosine and 29.5 minutes for 8-methyladenosine [2]. In eukaryotes, methylation specificity is context-dependent, with enrichment observed at transcription start sites (TSS) and gene bodies, particularly within GATC motifs [4].

Table 1: Key Enzymes in 2-Methyl-2'-deoxyadenosine Biosynthesis

EnzymeOrganismCatalytic MotifPrimary Methylation SiteDetection Method
RlmNProkaryotesNPPYAdenosine C2 positionHPLC (RT: 30 min)
CfrProkaryotesNPPYAdenosine C8 positionHPLC (RT: 29.5 min)
N6AMT1 complexEukaryotesNPPYAdenine N6 in DNADpnI-seq, LC-MS/MS
METTL4EukaryotesNPPYAdenine N6 in DNAm6dA-IP-seq

Role of N6amt1 Methyltransferase in m6dA Deposition

N6AMT1 (N-6 adenine-specific DNA methyltransferase 1) has been controversially implicated as the primary eukaryotic writer for DNA 6mA modifications. Structural analyses reveal that human N6AMT1 forms a stable complex with the auxiliary protein Trm112. This complex adopts a classical Class I SAM-dependent MTase fold, featuring a central β-sheet surrounded by α-helices. Trm112 binds to a hydrophobic surface of N6AMT1, stabilizing the structure but not directly participating in catalysis. The active site of N6AMT1 is characterized by a predominantly negatively charged surface, which is structurally incompatible with DNA binding but suitable for peptide substrates like eRF1 [5].

Functional studies show that N6AMT1 knockdown in breast cancer cells reduces genomic 6mA levels by >60%, impairing colony formation and migration. Conversely, N6AMT1 overexpression elevates 6mA deposition and suppresses tumor progression. Genomic mapping (6mA-IP-seq) demonstrates that N6AMT1-mediated 6mA modifications occur predominantly in promoters and gene bodies of cell cycle regulators like RB1, P21, and TP53, correlating with transcriptional repression [3] [7]. However, contradictory evidence indicates that N6AMT1 deletion in glioblastoma stem cells does not alter 6mA levels, and recombinant N6AMT1 lacks detectable DNA MTase activity in vitro. This suggests N6AMT1 may function indirectly or require additional cofactors for DNA methylation [5] [10].

Table 2: Functional Characteristics of N6AMT1

Functional AspectObservationBiological Consequence
Complex formationBinds Trm112 via hydrophobic β-zipper interfaceStructural stabilization
Substrate preferenceMethylates Gln185 of eRF1 protein; disputed DNA activityProtein quality control
Active site propertiesNegatively charged surface; sterically occludedDNA binding unlikely
Knockdown in breast cancerReduces 6mA levels by 60–70%Increases cell proliferation and migration
Genomic targetsEnriched at promoters of RB1, P21, REST, TP53Cell cycle arrest and tumor suppression

Comparative Analysis of Prokaryotic vs. Eukaryotic Biosynthesis Pathways

Prokaryotic m6dA biosynthesis serves primarily in restriction-modification (R-M) systems, where site-specific methylation protects host DNA from endonuclease cleavage. MTases like Dam (targeting GATC motifs) function independently and constitutively, with methylation densities exceeding 30% of target sites. These modifications regulate DNA replication initiation, nucleoid segregation, and mismatch repair [2] [10].

In contrast, eukaryotic m6dA deposition is dynamic, low-abundance (<0.1% of adenines), and context-specific. It requires multicomponent complexes (e.g., N6AMT1-Trm112) and responds to physiological stimuli. For example:

  • Neuronal activation: Fear extinction learning in mice triggers m6dA accumulation at +1 bp downstream of TSS and +4 bp from start codons in prefrontal cortical neurons. This deposition correlates with transcriptional activation of synaptic genes (Bdnf, Rab3a) [4].
  • Cancer progression: Breast tumors exhibit reduced N6AMT1 expression and 6mA levels compared to adjacent tissues, promoting unchecked cell cycle progression [3] [7].

Enzymatic regulation also diverges: Prokaryotes utilize autonomous MTases, whereas eukaryotes employ regulated complexes influenced by histone interactions. Nucleosome core particles (NCPs) suppress depurination of m6dA by 2–3 fold compared to free DNA, indicating chromatin packaging modulates base stability [9].

Table 3: Comparative Biosynthesis of m6dA in Prokaryotes vs. Eukaryotes

FeatureProkaryotic PathwaysEukaryotic Pathways
Primary functionRestriction-modification systemsTranscriptional regulation, chromatin remodeling
Methylation densityHigh (up to 30% of target sites)Low (<0.1% of adenines)
Key enzymesDam, RlmN, Cfr (standalone MTases)N6AMT1-Trm112 complex, METTL4
Genomic targetsGATC motifs; ribosomal RNA/tRNAGene promoters, TSS, synaptic gene bodies
Regulatory stimuliConstitutiveActivity-dependent (e.g., fear extinction, depolarization)
Chromatin effectsNot applicableNucleosomes suppress depurination by 2–3 fold

Properties

CAS Number

110952-90-4

Product Name

2-Methyl-2'-deoxyadenosine

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6-,7+,8+/m0/s1

InChI Key

KSUGGAKGOCLWPT-XLPZGREQSA-N

SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N

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